molecular formula C8H14N4O B10907172 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B10907172
M. Wt: 182.22 g/mol
InChI Key: PKZUCMRSDMKVNY-UHFFFAOYSA-N
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Description

4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    N-methylation: This step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or as a ligand for receptor studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-3-carboxamide: Lacks the N-methyl and propan-2-yl groups.

    N-methyl-1H-pyrazole-3-carboxamide: Lacks the amino and propan-2-yl groups.

    1-(propan-2-yl)-1H-pyrazole-3-carboxamide: Lacks the amino and N-methyl groups.

Uniqueness

The uniqueness of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-N-methyl-1-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C8H14N4O/c1-5(2)12-4-6(9)7(11-12)8(13)10-3/h4-5H,9H2,1-3H3,(H,10,13)

InChI Key

PKZUCMRSDMKVNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)NC)N

Origin of Product

United States

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